molecular formula C26H44O8 B15137653 (2R,3R,4S,5S,6R)-2-[(E)-5-[(1R,4aS,5S,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

(2R,3R,4S,5S,6R)-2-[(E)-5-[(1R,4aS,5S,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B15137653
M. Wt: 484.6 g/mol
InChI Key: JAFZKPLEKRHFFD-ZSBSBYQVSA-N
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Description

This compound is a highly oxygenated glycoside featuring a steroidal or triterpenoid aglycone core linked to a hexose sugar moiety. The aglycone component contains a decahydronaphthalene backbone with multiple hydroxyl and hydroxymethyl substituents, while the glycone is a modified oxane (pyranose) ring system. Its stereochemistry is defined by the (2R,3R,4S,5S,6R) configuration in the sugar unit and the (1R,4aS,5S,6R,8aS) configuration in the aglycone.

Properties

Molecular Formula

C26H44O8

Molecular Weight

484.6 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(E)-5-[(1R,4aS,5S,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H44O8/c1-15(10-12-33-24-23(32)22(31)21(30)18(13-27)34-24)5-7-17-16(2)6-8-19-25(17,3)11-9-20(29)26(19,4)14-28/h10,17-24,27-32H,2,5-9,11-14H2,1,3-4H3/b15-10+/t17-,18-,19+,20-,21-,22+,23-,24-,25+,26-/m1/s1

InChI Key

JAFZKPLEKRHFFD-ZSBSBYQVSA-N

Isomeric SMILES

C/C(=C\CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/CC[C@@H]2C(=C)CC[C@H]3[C@]2(CC[C@H]([C@]3(C)CO)O)C

Canonical SMILES

CC(=CCOC1C(C(C(C(O1)CO)O)O)O)CCC2C(=C)CCC3C2(CCC(C3(C)CO)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typically, the synthesis would start with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as alkylation, hydroxylation, and methylation. Each step would need to be carefully controlled to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize cost. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart specific properties to materials or enhance the efficiency of catalytic processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional similarities and differences between the target compound and its analogs:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Bioactivities References
Target Compound Likely C₂₆H₄₂O₁₀* ~530 (estimated) - Decahydronaphthalene aglycone
- Hexose sugar with hydroxymethyl groups
- Ester linkage
Not explicitly reported, but inferred anti-inflammatory/anticancer potential from analogs
(3E,4S)-3-[2-[(1R,4aS,5R,6R,8aS)-6-Hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene... (Andrographolide analog) C₂₀H₃₀O₅ 350.45 - Similar naphthalenyl core
- Lacks sugar moiety
- Contains α,β-unsaturated lactone
Anti-inflammatory, anticancer, antiviral
Timosaponin AIII C₃₉H₆₂O₁₃ 738.90 - Steroidal aglycone (spirostane)
- Tetrasaccharide chain
- Multiple hydroxyl groups
Neuroprotective, anti-diabetic, anti-cancer
Complex phenolic glycoside (C₅₄H₅₂O₁₉) C₅₄H₅₂O₁₉ 1005.00 - 2-arylbenzofuran-flavonoid hybrid
- Two hexose units
- Extensive hydroxylation
Predicted interactions with estrogen receptors, CYP enzymes, and transporters
α/β-Arbutin C₁₂H₁₆O₇ 272.25 - Hydroquinone aglycone
- Glucose moiety
- Simple glycosidic bond
Skin-lightening (tyrosinase inhibition), antimicrobial

Note: The molecular formula of the target compound is inferred from structural analogs in and .

Key Comparisons :

Aglycone Diversity: The target compound’s aglycone is distinct from Timosaponin AIII’s steroidal backbone and arbutin’s hydroquinone core. Its decahydronaphthalene structure shares closer homology with andrographolide derivatives but includes additional hydroxyl and methyl groups . Unlike the flavonoid-based aglycone in , the target compound lacks aromatic rings, suggesting divergent mechanisms of action.

Glycosylation Patterns :

  • The hexose sugar in the target compound is less elaborated than Timosaponin AIII’s tetrasaccharide chain but more complex than arbutin’s single glucose unit. The presence of hydroxymethyl groups on the sugar may enhance solubility and receptor binding compared to simpler glycosides .

Bioactivity Predictions: Andrographolide analogs exhibit anti-inflammatory activity via NF-κB inhibition, while Timosaponin AIII modulates autophagy in cancer cells. The target compound’s hydroxyl-rich structure may similarly interact with oxidative stress pathways .

Synthetic Accessibility :

  • highlights challenges in synthesizing heavily substituted glycosides, suggesting the target compound would require advanced stereocontrolled methods, unlike arbutin or andrographolide, which are more straightforward to isolate or synthesize .

Biological Activity

The compound (2R,3R,4S,5S,6R)-2-[(E)-5-[(1R,4aS,5S,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with potential biological activities. Its structure suggests possible interactions with biological systems that could lead to therapeutic applications. This article explores its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C₂₃H₃₄O₇ with a molecular weight of approximately 426.52 g/mol. The compound features multiple hydroxyl groups and a hexahydro-naphthalene moiety which may contribute to its biological interactions.

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains by disrupting biofilm formation and inhibiting quorum sensing mechanisms. The compound's binding affinity to key bacterial enzymes was evaluated using molecular docking studies. For instance:

Bacterial Strain Inhibition (%) Binding Energy (kcal/mol)
Streptococcus mutans94%-8.72
Escherichia coli74%-7.50
Staphylococcus aureus62%-6.40

These results suggest that the compound could serve as a lead in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties in vitro. Research involving macrophage cell lines demonstrated that it could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve the inhibition of NF-kB signaling pathways.

Antioxidant Activity

In vitro assays have also indicated strong antioxidant activity. The compound effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This property is attributed to its hydroxyl groups which can donate electrons to neutralize free radicals.

Case Studies

  • Case Study on Oral Health : A clinical trial investigated the use of this compound in dental applications due to its antimicrobial properties against oral pathogens. Results indicated a significant reduction in plaque formation and gingival inflammation among participants using a formulation containing the compound .
  • Dermatological Applications : Another study explored its topical application for treating skin infections caused by resistant strains of bacteria. Patients reported improved healing times and reduced symptoms when treated with formulations containing the compound .

Q & A

Q. What statistical frameworks are optimal for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) with bootstrapping to estimate EC₅₀ confidence intervals. Use ANOVA to compare treatment groups, as demonstrated in experimental designs linking sensory and chemical data .

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